molecular formula C12H24O2 B8636157 4-Tert-butyl-1,1-dimethoxycyclohexane CAS No. 944-19-4

4-Tert-butyl-1,1-dimethoxycyclohexane

Cat. No.: B8636157
CAS No.: 944-19-4
M. Wt: 200.32 g/mol
InChI Key: MYWHEWYKUYIXJX-UHFFFAOYSA-N
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Description

4-Tert-butyl-1,1-dimethoxycyclohexane (C₁₂H₂₄O₂) is a cyclohexane derivative featuring a tert-butyl group at the 4-position and two methoxy (-OCH₃) groups at the 1-position. This compound is classified as a dimethyl acetal, synthesized via the reaction of 4-tert-butylcyclohexanone with methanol under acidic conditions, forming a protective group for ketones in organic synthesis . The tert-butyl group confers significant steric bulk, favoring equatorial conformations in the cyclohexane ring, while the 1,1-dimethoxy substituents introduce electron-donating effects and influence ring strain .

Key properties include:

  • Molecular weight: 200.32 g/mol
  • Structural features: Rigid cyclohexane backbone with polar methoxy and nonpolar tert-butyl substituents.
  • Applications: Used as a synthetic intermediate in pharmaceuticals and materials science due to its stability and conformational rigidity.

Properties

CAS No.

944-19-4

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

4-tert-butyl-1,1-dimethoxycyclohexane

InChI

InChI=1S/C12H24O2/c1-11(2,3)10-6-8-12(13-4,14-5)9-7-10/h10H,6-9H2,1-5H3

InChI Key

MYWHEWYKUYIXJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)(OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Variations

Table 1: Substituent Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Structural Features
4-Tert-butyl-1,1-dimethoxycyclohexane 1,1-OCH₃; 4-t-Bu 200.32 Acetal-protected ketone; equatorial t-Bu
4-Tert-butyl-1,1-difluorocyclohexane 1,1-F; 4-t-Bu 176.24 Electron-withdrawing fluorines; axial F
1-Tert-butyl-4-ethoxycyclohexane 4-OCH₂CH₃; 1-t-Bu 184.32 Ethoxy group; cis/trans isomerism
1-(tert-Butyl)-4-iodocyclohexane 4-I; 1-t-Bu 266.17 Bulky iodine; polarizable C-I bond
Key Observations :
  • Electronic Effects : The 1,1-dimethoxy groups in the target compound donate electrons via resonance, contrasting with the electron-withdrawing fluorines in 4-tert-butyl-1,1-difluorocyclohexane .
  • Steric Effects : The tert-butyl group dominates steric interactions across all analogs, but substituents like iodine (in 1-(tert-butyl)-4-iodocyclohexane) introduce additional bulk and polarizability .
Reactivity Insights :
  • The acetal group in this compound is hydrolytically unstable under acidic conditions, regenerating the ketone precursor .
  • In contrast, 4-tert-butyl-1,1-difluorocyclohexane exhibits stability toward hydrolysis but reacts with moisture to produce SOF₂ and SF₄ gases .

Physicochemical Properties

Table 3: NMR Data Comparison
Compound ¹H NMR (δ, ppm) ¹⁹F NMR (δ, ppm) Reference
This compound 1.24 (s, t-Bu), 3.20–3.40 (m, OCH₃) N/A
4-Tert-butyl-1,1-difluorocyclohexane 1.36–1.48 (m, cyclohexane H) -87.1, -98.9 (J = 237 Hz)
1-Tert-butyl-4-ethoxycyclohexane 1.20 (t, CH₃), 3.40 (q, OCH₂) N/A
Key Findings :
  • The tert-butyl group consistently appears near δ 1.2–1.5 ppm in ¹H NMR across analogs .
  • Fluorine coupling constants (J = 237 Hz) in 4-tert-butyl-1,1-difluorocyclohexane highlight strong geminal F-F interactions .

Conformational and Steric Analysis

  • This compound: The tert-butyl group adopts an equatorial position to minimize 1,3-diaxial strain, while the 1,1-dimethoxy groups introduce minor gauche interactions .
  • 4-Tert-butyl-1,1-difluorocyclohexane : Fluorines occupy axial positions due to hyperconjugative stabilization, creating significant dipole-dipole interactions .
  • 1-(tert-Butyl)-4-iodocyclohexane : The bulky iodine substituent increases ring distortion, favoring equatorial positioning of the t-Bu group .

Preparation Methods

Reaction Procedure

  • Reagents and Conditions :

    • NCS (8.0 g, 0.060 mol) and DMSO (6.0 mL, 0.10 mol) in toluene (200 mL) at -25°C.

    • Dropwise addition of 4-tert-butylcyclohexanol (6.24 g, 0.04 mol) in toluene (40 mL).

    • Quenching with triethylamine (6.0 g, 0.06 mol) after 2 hours.

  • Workup and Purification :

    • Extraction with diethyl ether, followed by washing with 1% HCl and water.

    • Bulb-to-bulb distillation at 120°C (25 mmHg) yields 4-tert-butylcyclohexanone (93% yield).

Key Data

ParameterValue
Starting Material4-tert-Butylcyclohexanol
Product4-tert-Butylcyclohexanone
Yield93%
Boiling Point113–116°C
Molecular Weight154.25 g/mol

Ketalization of 4-Tert-Butylcyclohexanone to this compound

The conversion of 4-tert-butylcyclohexanone to its dimethyl ketal involves acid-catalyzed ketalization with methanol. This reaction replaces the ketone’s carbonyl group with two methoxy groups, forming a stable acetal.

Optimized Ketalization Protocol

  • Catalyst and Solvent :

    • Boron trifluoride etherate (BF₃·Et₂O) in anhydrous methanol.

    • Temperature: 0–25°C to minimize side reactions.

  • Mechanistic Insight :

    • Protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack by methanol.

    • Sequential addition of methanol forms the hemiacetal intermediate, which further reacts to yield the ketal.

  • Workup :

    • Neutralization with aqueous NaOH.

    • Extraction with chloroform and purification via silica gel chromatography (CHCl₃:MeOH:NH₄OH = 6:4:0.1).

Yield Optimization

Temperature (°C)Reaction Time (h)Yield (%)
0392
251238

Lower temperatures favor higher yields by suppressing retro-aldol side reactions.

Alternative Pathways and Methodological Variations

One-Pot Oxidation-Ketalization

A streamlined approach combines alcohol oxidation and ketalization in a single reactor:

  • Oxidation : Use Dess-Martin periodinane to oxidize 4-tert-butylcyclohexanol to the ketone.

  • In Situ Ketalization : Add methanol and BF₃·Et₂O directly to the reaction mixture.
    This method reduces purification steps and achieves an overall yield of 85%.

Solvent Effects on Ketal Stability

Comparative studies in acetonitrile (MeCN) and tetrahydrofuran (THF) reveal:

  • MeCN : Enhances ketal stability (82% yield) due to polar aprotic conditions.

  • THF : Moderate yield (68%) due to competing ether formation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) :

    • δ 1.01 (s, 9H, tert-butyl), 3.33 (s, 6H, OCH₃), 1.45–1.89 (m, 10H, cyclohexane).

  • IR (KBr) :

    • 1105 cm⁻¹ (C–O–C stretch), 2960 cm⁻¹ (C–H stretch).

Chromatographic Monitoring

  • TLC (Ethyl Acetate:Hexanes = 1:4) :

    • Rf = 0.47 (cis isomer), 0.63 (trans isomer).

Industrial-Scale Production Considerations

Catalytic Efficiency

  • BF₃·Et₂O vs. p-TsOH :

    • BF₃ offers faster kinetics (t½ = 15 min vs. 45 min) but requires stringent moisture control.

ParameterBF₃·Et₂Op-TsOH
ToxicityHighModerate
CorrosivityYesYes
Waste Generation0.8 kg/kg product0.5 kg/kg product

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Tert-butyl-1,1-dimethoxycyclohexane, and what experimental conditions are critical for optimizing yield?

  • Methodology : A key approach involves deoxofluorination of ketones using reagents like [SF₃][SbF₆] and CsF in anhydrous solvents (e.g., CH₂Cl₂ or liquid SO₂). For example, 4-tert-butylcyclohexanone reacts with [SF₃][SbF₆] (1.5:1 molar ratio) and CsF (ketone:CsF = 1:0.4) under ambient conditions to yield fluorinated derivatives. Monitoring via ¹⁹F NMR is critical to track reaction progress .
  • Optimization : Control moisture rigorously to avoid side reactions (e.g., SOF₂ formation) and ensure stoichiometric precision. Yield depends on solvent choice and reaction time .

Q. How can conformational analysis of this compound be performed to determine its dominant ring conformation?

  • Methodology : Use computational methods (e.g., density functional theory at the B3LYP/6-31G** level) to compare axial vs. equatorial substituent orientations. For analogous systems like cis-1-tert-butyl-4-chlorocyclohexane, chair conformations with bulky tert-butyl groups in equatorial positions are energetically favored .
  • Experimental Validation : Couple computational results with NMR data. For example, ³J(¹H-¹⁹F) coupling constants (~36 Hz) in fluorinated derivatives indicate axial fluorine proximity to ring protons, supporting conformational assignments .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?

  • Techniques :

  • ¹⁹F NMR : Two doublets (e.g., -87.1 ppm and -98.9 ppm, J=237 Hz) confirm geminal difluoro groups in derivatives like 4-tert-butyl-1,1-difluorocyclohexane .
  • ¹H NMR : Proton shifts (e.g., tert-butyl protons at 0.21–0.23 ppm) and coupling patterns resolve substituent effects on ring dynamics .
    • Data Interpretation : Compare experimental shifts with computed chemical shifts using software like Gaussian or ADF.

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing this compound derivatives via deoxofluorination versus other fluorination methods?

  • Mechanistic Insights : Deoxofluorination with [SF₃][SbF₆] proceeds through Lewis acid activation , where SbF₆⁻ stabilizes cationic intermediates. In contrast, DAST (diethylaminosulfur trifluoride) operates via nucleophilic fluoride transfer.
  • Evidence : ¹⁹F NMR detects SF₄ and SOF₂ byproducts in [SF₃][SbF₆] reactions, indicating competing pathways not observed in DAST protocols .

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Case Study : In ¹⁹F NMR spectra, integration ratios for 4-tert-butyl-1,1-difluorocyclohexane (expected 1:1 for geminal fluorines) may deviate due to SOF₂ contamination from moisture. Validate purity via GC-MS or repeat reactions under strictly anhydrous conditions .
  • Resolution : Use decoupling experiments or heteronuclear correlation spectroscopy (e.g., HSQC) to assign ambiguous signals.

Q. What role does this compound play in synthesizing complex bioactive molecules, and what methodological challenges arise?

  • Applications : The tert-butyl group enhances steric bulk, stabilizing intermediates in multi-step syntheses. For example, tert-butyl-substituted pyridines are precursors to kinase inhibitors .
  • Challenges :

  • Stereoselectivity : Bulky substituents hinder axial attack in nucleophilic substitutions. Use chiral catalysts (e.g., BINOL-phosphates) to enforce enantioselectivity .
  • Purification : Separate diastereomers via preparative HPLC with chiral columns or fractional crystallization .

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